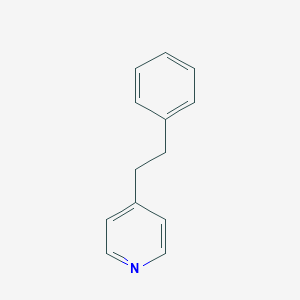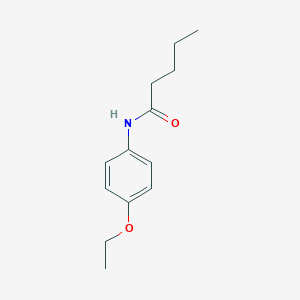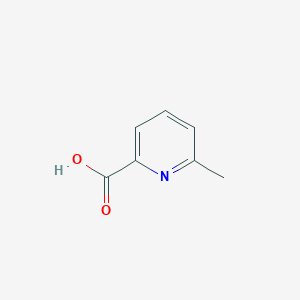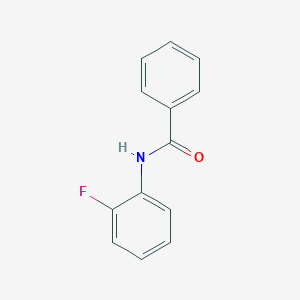
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit promising biological activity against a range of diseases.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins that are essential for the survival and growth of microorganisms or cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent antioxidant activity, which can help protect cells from oxidative stress and damage.
Furthermore, this compound has been found to exhibit anti-inflammatory activity, which can help reduce inflammation and pain associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole in lab experiments is its potent biological activity against a range of diseases. This makes it a potential candidate for the development of new drugs.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the research and development of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases.
Furthermore, further studies are needed to determine the mechanism of action of this compound and its potential toxicity and side effects in humans. This will help to determine the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent biological activity against a range of diseases. Further research is needed to determine its safety and efficacy in humans, and to develop new drugs based on this compound for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole can be achieved by various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzylamine, and 2-mercapto-1,3,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol.
Applications De Recherche Scientifique
The biological activity of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has been extensively studied in various scientific research applications. This compound has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Furthermore, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This makes it a potential candidate for the development of new anticancer drugs.
Propriétés
Numéro CAS |
93073-23-5 |
|---|---|
Formule moléculaire |
C17H13ClN4OS |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-8-2-11(3-9-14)10-15-19-20-17-22(15)21-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |
Clé InChI |
FNXWXUUJIQWRSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




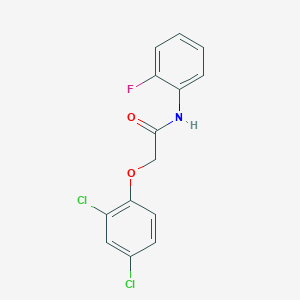
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)


